(4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)dimethylamine
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Overview
Description
4-{3-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolothiadiazole core, which is a fused heterocyclic system, and a methoxyphenoxy group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-{3-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N,N-DIMETHYLANILINE typically involves multiple steps, starting from readily available starting materials
Formation of Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiadiazole ring system.
Introduction of Methoxyphenoxy Group: The methoxyphenoxy group is introduced through nucleophilic substitution reactions, often using methoxyphenol and suitable leaving groups.
Attachment of Dimethylaniline Moiety: The final step involves the coupling of the dimethylaniline group to the triazolothiadiazole core, typically through amide or amine bond formation.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-{3-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazolothiadiazole core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{3-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the urease enzyme, which is a virulence factor in certain microorganisms . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby inhibiting the growth of the microorganisms.
Comparison with Similar Compounds
Similar compounds to 4-{3-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N,N-DIMETHYLANILINE include other triazolothiadiazole derivatives, such as:
- 3-(1-benzimidazolylmethyl)-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline
These compounds share a similar core structure but differ in the substituents attached to the triazolothiadiazole ring. The uniqueness of 4-{3-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-N,N-DIMETHYLANILINE lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19N5O2S/c1-23(2)14-6-4-13(5-7-14)18-22-24-17(20-21-19(24)27-18)12-26-16-10-8-15(25-3)9-11-16/h4-11H,12H2,1-3H3 |
InChI Key |
XEGYKJJRTUVBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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